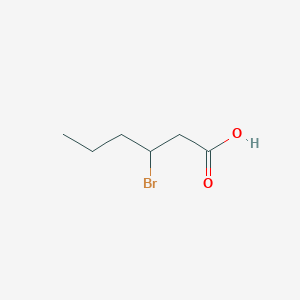
3-Bromocaproic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 3-Bromocaproic Acid can be synthesized through several methods:
Bromination of Caproic Acid: One common method involves the bromination of caproic acid (hexanoic acid) using bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the third carbon position.
Grignard Reaction: Another method involves the use of a Grignard reagent, where 3-bromo-1-propanol is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide (CO2) to yield this compound after acidification.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where caproic acid is continuously fed into a reactor containing bromine and a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 3-Bromocaproic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines, or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The carboxyl group can be reduced to an alcohol or oxidized to form other functional groups.
Esterification: The carboxyl group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Esterification: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) are typical catalysts.
Major Products Formed:
Substitution: Products include 3-hydroxycaproic acid, 3-aminocaproic acid, and 3-mercaptocaproic acid.
Oxidation: Products can include hexanoic acid derivatives.
Esterification: Esters such as methyl 3-bromocaproate or ethyl 3-bromocaproate are formed.
科学的研究の応用
3-Bromocaproic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules and can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use in developing drugs for treating metabolic disorders and as a building block for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 3-Bromocaproic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The bromine atom and carboxyl group allow it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It can affect metabolic pathways by inhibiting key enzymes, leading to changes in the production of metabolites and overall cellular function.
類似化合物との比較
Caproic Acid (Hexanoic Acid): Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chlorocaproic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Iodocaproic Acid: Contains an iodine atom, which can result in different chemical behavior due to the larger atomic size and different electronegativity.
Uniqueness of 3-Bromocaproic Acid:
- The presence of the bromine atom at the third carbon position provides unique reactivity, making it a valuable intermediate in organic synthesis.
- Its specific reactivity allows for selective modifications, which can be advantageous in the synthesis of complex molecules.
生物活性
3-Bromocaproic acid, a brominated derivative of caproic acid, is gaining attention in the field of biochemical research due to its potential biological activities. This compound serves as a precursor for various biologically active molecules and has been utilized in studies related to enzyme inhibition and metabolic pathways. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.
This compound is characterized by the presence of a bromine atom at the third carbon position of the caproic acid chain. This unique structure confers specific reactivity that can be exploited in organic synthesis and biological applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The bromine atom and carboxyl group facilitate interactions with enzymes, potentially inhibiting their activity. This inhibition can lead to alterations in metabolic pathways, affecting the production of key metabolites and overall cellular function.
- Metabolic Pathways : The compound can disrupt glycolysis and mitochondrial oxidative phosphorylation, which are crucial processes in energy metabolism, particularly in tumor cells .
Applications in Scientific Research
This compound has several applications across different fields:
- Biochemistry : It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its role as a precursor for biologically active molecules makes it valuable in drug development.
- Medicine : Research indicates potential therapeutic applications for treating metabolic disorders. Its ability to inhibit key metabolic enzymes positions it as a candidate for developing new drugs.
- Microbiology : Studies have shown that this compound can inhibit the synthesis of rhamnolipids and polyhydroxyalkanoic acids in Pseudomonas aeruginosa, suggesting its utility in controlling pathogenic behaviors .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Inhibition of Rhamnolipid Production :
- Tumor Metabolism :
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Caproic Acid | No bromine atom; basic fatty acid | Less reactive; limited biological activity |
| 3-Chlorocaproic Acid | Chlorine atom instead of bromine | Different reactivity; potential enzyme interactions |
| 3-Iodocaproic Acid | Iodine atom; larger atomic size | Varies in chemical behavior due to electronegativity |
特性
分子式 |
C6H11BrO2 |
|---|---|
分子量 |
195.05 g/mol |
IUPAC名 |
3-bromohexanoic acid |
InChI |
InChI=1S/C6H11BrO2/c1-2-3-5(7)4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |
InChIキー |
LEUUKPQCGDMVCD-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















